molecular formula C20H22ClNO2 B4410582 N-(4-methoxybenzyl)-1-(2-methoxy-1-naphthyl)methanamine hydrochloride

N-(4-methoxybenzyl)-1-(2-methoxy-1-naphthyl)methanamine hydrochloride

Cat. No. B4410582
M. Wt: 343.8 g/mol
InChI Key: RONMVSVEIJEDSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-methoxybenzyl)-1-(2-methoxy-1-naphthyl)methanamine hydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a selective serotonin receptor agonist that has been shown to have an impact on various physiological and biochemical processes. In

Mechanism of Action

N-(4-methoxybenzyl)-1-(2-methoxy-1-naphthyl)methanamine hydrochloride is a selective serotonin receptor agonist that acts on the 5-HT1A, 5-HT1B, and 5-HT2A receptors. It has been shown to modulate the release of various neurotransmitters, including serotonin, dopamine, and norepinephrine. The precise mechanism of action of this compound is not fully understood, but it is believed to involve the modulation of various signaling pathways in the brain.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been reported to increase the levels of serotonin, dopamine, and norepinephrine in the brain, which are neurotransmitters that play a critical role in regulating mood, appetite, and sleep. This compound has also been shown to have an impact on various physiological processes, including blood pressure, body temperature, and heart rate.

Advantages and Limitations for Lab Experiments

N-(4-methoxybenzyl)-1-(2-methoxy-1-naphthyl)methanamine hydrochloride has several advantages and limitations for lab experiments. One of the advantages is that it is a selective serotonin receptor agonist, which makes it a useful tool for studying the role of serotonin in various physiological and biochemical processes. However, one of the limitations is that it has a relatively short half-life, which can make it challenging to study its long-term effects.

Future Directions

There are several future directions for the study of N-(4-methoxybenzyl)-1-(2-methoxy-1-naphthyl)methanamine hydrochloride. One of the future directions is to investigate its potential use in the treatment of various psychiatric disorders, including depression, anxiety, and schizophrenia. Another future direction is to study its impact on various physiological processes, including blood pressure, body temperature, and heart rate. Additionally, future studies could investigate the long-term effects of this compound and its potential for developing new therapeutic agents.

Scientific Research Applications

N-(4-methoxybenzyl)-1-(2-methoxy-1-naphthyl)methanamine hydrochloride has been extensively studied for its potential therapeutic applications. It has been shown to have an impact on various physiological and biochemical processes, including the regulation of mood, appetite, and sleep. This compound has been investigated for its potential use in the treatment of various psychiatric disorders, including depression, anxiety, and schizophrenia.

properties

IUPAC Name

N-[(2-methoxynaphthalen-1-yl)methyl]-1-(4-methoxyphenyl)methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO2.ClH/c1-22-17-10-7-15(8-11-17)13-21-14-19-18-6-4-3-5-16(18)9-12-20(19)23-2;/h3-12,21H,13-14H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RONMVSVEIJEDSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNCC2=C(C=CC3=CC=CC=C32)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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